Molecular Weight Expansion Enables Distinct Physicochemical Profile vs. Des-Amino Baseline Scaffold
The target compound adds 73.09 Da in molecular weight compared to the simplest in-class analog 4-(naphthalen-1-ylamino)-4-oxobutanoic acid (CAS 37642-93-6), driven by the 2-hydroxypropylamino substituent. This mass increase is non-trivial relative to the baseline scaffold (316.35 vs. 243.26 Da; a 30% increase) . Although logP and PSA data for the target compound have not been published in peer-reviewed literature, the 2-hydroxypropylamino group is expected to add approximately one H-bond donor (secondary amine NH or secondary alcohol OH) and raise topological polar surface area by an estimated 40–50 Ų relative to the des-amino baseline (PSA ≈ 66.4 Ų), based on fragment-based additive calculations using the des-amino analog's SMILES-derived PSA as starting point . The presence of a chiral center at the 2-position carbon (absent in the des-amino analog) introduces stereochemical complexity that may be exploited for enantioselective target engagement .
| Evidence Dimension | Physicochemical property differentiation (MW, HBD, PSA) |
|---|---|
| Target Compound Data | MW = 316.35 g/mol; HBD = 3 (estimated); PSA ≈ 106–116 Ų (estimated by fragment addition); 1 chiral center |
| Comparator Or Baseline | 4-(Naphthalen-1-ylamino)-4-oxobutanoic acid (CAS 37642-93-6): MW = 243.26 g/mol; HBD = 2; PSA = 66.4 Ų; 0 chiral centers |
| Quantified Difference | ΔMW = +73.09 Da (+30%); ΔHBD = +1; ΔPSA ≈ +40–50 Ų; chirality gained |
| Conditions | Calculated/estimated from molecular formula and SMILES; comparator PSA from Fluorochem-derived SMILES (O=C(O)CCC(=O)Nc1cccc2ccccc12) computed via standard fragment-based method |
Why This Matters
A 30% mass increase and gain of an H-bond donor with stereochemical complexity may alter passive permeability and target binding profiles, potentially accessing chemical space not sampled by the simpler des-amino scaffold in screening libraries.
